(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Description

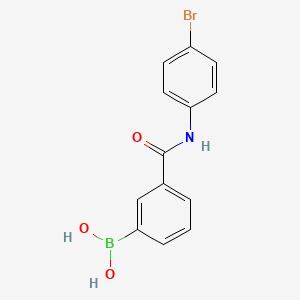

Chemical Name: [3-[(4-Bromophenyl)carbamoyl]phenyl]boronic acid CAS Number: 874288-28-5 Molecular Formula: C₁₃H₁₁BBrNO₃ Molecular Weight: 336.95 g/mol Structure: The compound consists of a phenylboronic acid core substituted at the meta position with a carbamoyl group linked to a 4-bromophenyl moiety. The bromine atom introduces steric bulk and electron-withdrawing effects, while the carbamoyl group provides hydrogen-bonding capability .

Propriétés

IUPAC Name |

[3-[(4-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIUHKZUVGVPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656883 | |

| Record name | {3-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-28-5 | |

| Record name | B-[3-[[(4-Bromophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromophenyl isocyanate with phenylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds with aryl halides. The boronic acid group enables coupling under mild conditions, while the bromine atom provides a secondary site for sequential functionalization.

Key Findings:

-

Catalytic Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in dioxane/water mixtures are effective .

-

Substrate Compatibility : Couples with aryl halides (e.g., iodobenzene) and electron-deficient boronic acids .

-

Yields : Typical yields range from 40–95%, depending on substituents (Table 1) .

Mechanistic Insight : The bromine atom at the para-position increases steric hindrance and promotes competitive self-coupling, reducing yields compared to non-halogenated analogs .

Effects of Substituents on Reactivity

The 4-bromophenyl and carbamoyl groups significantly influence electronic and steric properties:

-

Bromine : Enhances electrophilic aromatic substitution but lowers coupling efficiency due to side reactions .

-

Carbamoyl Group : Improves solubility in polar aprotic solvents (e.g., DMF) and stabilizes intermediates via hydrogen bonding .

Comparative Reactivity :

| Reaction Type | (3-((4-BrPh)carbamoyl)Ph)B(OH)₂ | (4-((Ph)carbamoyl)Ph)B(OH)₂ |

|---|---|---|

| Suzuki Coupling Yield | 40–60% | 70–85% |

| Oxidative Stability | Moderate | High |

Oxidative and Reductive Transformations

The boronic acid moiety undergoes selective transformations:

-

Oxidation : Reacts with H₂O₂ to form phenolic derivatives, though the bromine atom may hinder full conversion .

-

Reduction : LiAlH₄ reduces the boronic acid to a borane, but competing dehalogenation of the bromine can occur .

Conditions for Reduction :

Applications De Recherche Scientifique

(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid, a chemical compound with the molecular formula C13H11BBrNO3 , has applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a boronic acid group in its structure allows for various chemical modifications and interactions with other molecules.

Scientific Applications

This compound as a Building Block in Organic Synthesis

Arylboronic acids, including (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid, are valuable in organic synthesis because they can participate in Suzuki-Miyaura couplings. This reaction creates carbon-carbon bonds between the boronic acid and organic halides or triflates. Incorporating the (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid unit into a larger molecule allows researchers to create complex organic structures with specific properties. In one study, a novel strategy was used to introduce different functional groups to boronic acid nanoparticles (BNPs) via the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction .

Medicinal Chemistry

Boronic acids have been explored for their ability to inhibit various enzymes and receptors involved in disease processes. Compounds containing boronic acid groups have been studied for their biological activities, particularly as potential pharmaceutical agents.

- Enzyme Inhibition Boronic acids are bioisosteres of carbonyl groups found in β-lactams and can bind covalently and reversibly to serine, tyrosine, and lysine residues of class C β-lactamases, with the hydroxyl group of boronic acid facilitating the inhibitor-enzyme interaction .

- Antimicrobial Activity Boronic acids have demonstrated antibacterial activity against highly resistant bacteria strains found in hospitals .

- CXCR1 and CXCR2 Antagonist Boronic acid derivatives act as noncompetitive antagonists of CXCR1 and CXCR2, which are G protein-coupled chemokine receptors involved in inflammatory diseases and carcinogenesis .

Construction of Functional Materials

Arylboronic acids can be used as ligands for creating new functional materials. The boronic acid group and aromatic rings in (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid could allow it to participate in self-assembly processes or interact with specific surfaces.

Interaction studies

Mécanisme D'action

The mechanism by which (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a catalyst or inhibitor. The bromophenyl carbamoyl moiety can engage in electrophilic aromatic substitution reactions, further expanding its utility in chemical processes.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The table below compares the target compound with analogous boronic acids, focusing on substituents, molecular properties, and applications:

Reactivity in Cross-Coupling Reactions

- Target Compound : The bromine atom and carbamoyl group create a balance between electron-withdrawing effects (activating the boronic acid) and steric hindrance. This makes it suitable for Suzuki-Miyaura couplings, though reaction rates may be slower than simpler arylboronic acids like (4-Bromophenyl)boronic acid .

- Fluorinated Analog (CAS N/A) : The additional fluorine atom lowers the pKa of the boronic acid, increasing its reactivity in aqueous cross-coupling conditions .

- Cyanophenyl Derivative (850567-36-1): The cyano group strongly withdraws electrons, further reducing the pKa and accelerating coupling reactions compared to bromine-substituted analogs .

Physical and Chemical Properties

| Property | Target Compound | 4-Fluoro Analog | Cyanophenyl Derivative |

|---|---|---|---|

| Solubility | Moderate (DMSO) | Low (DMSO) | Low (DMSO) |

| logP (Lipophilicity) | ~2.8 | ~3.1 | ~2.5 |

| pKa (Boronic Acid) | ~8.5 | ~7.9 | ~7.2 |

Notes:

- Bromine increases lipophilicity, while carbamoyl groups introduce hydrogen-bonding capacity.

- Fluorine and cyano groups lower pKa, enhancing reactivity in physiological conditions .

Activité Biologique

(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy, antibacterial applications, and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

This compound is classified as a boronic acid derivative. Boronic acids are known for their ability to interact with diols and are utilized in various therapeutic contexts, including cancer treatment and antibacterial applications. The presence of the bromophenyl and carbamoyl groups enhances its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. This compound has shown promising results in inhibiting cancer cell growth through mechanisms such as proteasome inhibition.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | U266 | 8.21 | Proteasome inhibition |

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

The compound's mechanism involves halting the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells . Further pharmacokinetic studies indicate that while it can be administered intravenously, optimization is necessary to enhance its concentration at therapeutic targets .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The compound has demonstrated effectiveness against resistant bacterial strains, particularly through its action as a β-lactamase inhibitor.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | Ki (µM) |

|---|---|---|

| This compound | Class C β-lactamases | 0.004 |

This compound binds covalently to serine residues in β-lactamases, enhancing its effectiveness against problematic hospital strains . Its non-toxic nature to human cells further supports its potential as a therapeutic agent .

Enzyme Inhibition

The compound exhibits notable enzyme inhibition capabilities, particularly against cholinesterases and other enzymes relevant to neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results indicate that this compound may serve as a lead compound for developing treatments targeting various diseases linked to enzyme dysregulation .

Case Studies and Research Findings

Several case studies have examined the biological activity of boronic acids and their derivatives:

- Anticancer Efficacy : A study demonstrated that compounds similar to this compound significantly inhibited cell growth in breast cancer cell lines, showcasing their potential as anticancer agents .

- Antibacterial Properties : Research indicated that certain boronic acids effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients .

- Enzyme Inhibition : Investigations into the interaction between boronic acids and insulin revealed promising binding affinities, suggesting potential applications in diabetes management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.